3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol
Overview
Description
3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol: is a fluorinated organic compound with the molecular formula C7H9F7O3 and a molecular weight of 274.14 g/mol . This compound is characterized by the presence of a heptafluorobutoxy group attached to a propane-1,2-diol backbone. The fluorinated nature of this compound imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The common method for synthesizing 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol involves the reaction of 1,2-propanediol with 1H,1H-heptafluorobutanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The specific reaction conditions, such as temperature, pressure, and catalysts, can be adjusted based on the requirements of the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The fluorinated group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and chemical intermediates .
Biology and Medicine: In biological research, this compound is used in the study of fluorinated biomolecules and their interactions. Its fluorinated nature allows for the investigation of metabolic pathways and enzyme activities involving fluorinated substrates .
Industry: The compound finds applications in the production of specialty chemicals, surfactants, and coatings. Its stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. These interactions can affect the compound’s reactivity and binding affinity with other molecules. The fluorinated group can enhance the compound’s stability and resistance to degradation, while the hydroxyl groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
- 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol
- 3-(1H,1H-Heptafluorobutoxy)propane-1,3-diol
- 3-(1H,1H-Heptafluorobutoxy)propane-1,2,3-triol
Comparison: this compound is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This configuration imparts distinct chemical and physical properties compared to its analogs. For example, 3-(1H,1H-Heptafluorobutoxy)propane-1,3-diol has a different hydroxyl group arrangement, affecting its reactivity and applications. Similarly, 3-(1H,1H-Heptafluorobutoxy)propane-1,2,3-triol, with three hydroxyl groups, exhibits different solubility and interaction characteristics .
Properties
IUPAC Name |
3-(2,2,3,3,4,4,4-heptafluorobutoxy)propane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F7O3/c8-5(9,3-17-2-4(16)1-15)6(10,11)7(12,13)14/h4,15-16H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBSVWCXUUDTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(C(C(F)(F)F)(F)F)(F)F)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895368 | |
Record name | 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25385-72-2 | |
Record name | 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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